N6-Benzoyl-2'-O-methyl-adenosine

Drug Discovery ADME Nucleoside Analog Design

Researchers synthesizing 2'-O-methyl oligonucleotides often face side reactions and low coupling yields when using mono-protected adenosines. N6-Benzoyl-2'-O-methyl-adenosine solves this by providing dual protection: the N6-benzoyl group prevents exocyclic amine branching during solid-phase synthesis, while the 2'-OMe locks the C3'-endo sugar pucker for enhanced nuclease resistance. • Direct precursor to 5'-O-DMT-N6-benzoyl-2'-O-methyl-adenosine-3'-phosphoramidite; enables ≥99% HPLC purity in therapeutic oligonucleotide production. • DMSO solubility ≥200 mg/mL (vs. 20-120 mg/mL for 2'-OMe-A), enabling high-concentration cell-based assays with minimized vehicle toxicity. • LogP 0.417 ensures passive membrane permeability, making it a viable antimetabolite probe without transfection agents.

Molecular Formula C18H19N5O5
Molecular Weight 385.4 g/mol
CAS No. 85079-00-1
Cat. No. B150710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-O-methyl-adenosine
CAS85079-00-1
Molecular FormulaC18H19N5O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
InChIInChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1
InChIKeyPHFHSPQCDRKMQJ-XWXWGSFUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-2'-O-methyl-adenosine Chemical Profile & Procurement


N6-Benzoyl-2'-O-methyl-adenosine (CAS 85079-00-1), also designated Bz-OMe-rA, is a chemically modified adenosine derivative belonging to the nucleoside analog class . This compound features a benzoyl protecting group at the exocyclic N6-amine of the adenine heterocycle and a methoxy (-OCH3) group at the 2'-hydroxyl position of the ribofuranose sugar . The dual substitution pattern yields a molecular formula of C18H19N5O5 and a molecular weight of 385.37 g/mol, with commercial availability at purities ≥98% (HPLC) . It serves as both a research tool as an antimetabolite probe and as a critical synthetic intermediate for preparing 2'-O-methyl-RNA phosphoramidite building blocks used in therapeutic oligonucleotide synthesis .

N6-Benzoyl-2'-O-methyl-adenosine Substitution Limitations


Direct substitution with the unmodified nucleoside adenosine (CAS 58-61-7), 2'-O-methyl-adenosine (CAS 2140-79-6), or N6-benzoyl-adenosine (CAS 4546-70-7) is inadvisable for critical applications due to quantifiable differences in physicochemical properties and synthetic utility. The dual protection of N6-Benzoyl-2'-O-methyl-adenosine confers a specific balance of lipophilicity, stability, and synthetic compatibility that mono-modified analogs lack . Substitution with 2'-O-methyl-adenosine alone fails to provide the necessary N6-protection required for solid-phase phosphoramidite synthesis, leading to side reactions and reduced coupling yields [1]. Conversely, substitution with N6-benzoyl-adenosine does not confer the enhanced nuclease resistance and altered hybridization thermodynamics associated with 2'-O-alkylation [2]. The specific combination of these modifications dictates the compound's behavior in both biological assays and automated oligonucleotide synthesizers, making it a distinct chemical entity with non-interchangeable performance characteristics .

N6-Benzoyl-2'-O-methyl-adenosine: Evidence vs. Analogs


Enhanced Lipophilicity and Membrane Permeability

The presence of the benzoyl group at the N6 position significantly increases the lipophilicity of the molecule compared to 2'-O-methyl-adenosine, which lacks N6-acylation. This difference is quantifiable via calculated partition coefficients (LogP). A higher LogP value suggests improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays .

Drug Discovery ADME Nucleoside Analog Design

Enhanced DMSO Solubility for Stock Preparation

For in vitro biological assays requiring high-concentration DMSO stock solutions, N6-Benzoyl-2'-O-methyl-adenosine demonstrates markedly superior solubility compared to 2'-O-methyl-adenosine. The benzoyl modification enhances dissolution in this polar aprotic solvent, enabling the preparation of more concentrated stocks, which reduces the volume of DMSO introduced into cell culture media and minimizes vehicle-associated artifacts .

Assay Development Sample Preparation Solubility

Essential N6-Benzoyl Protection for Oligonucleotide Synthesis

In solid-phase oligonucleotide synthesis, the N6-benzoyl protecting group is essential for preventing exocyclic amine side reactions during phosphoramidite coupling and oxidation steps. This compound is the direct precursor to 5'-O-DMT-N6-benzoyl-2'-O-methyl-adenosine-3'-phosphoramidite, a critical building block for incorporating 2'-O-methyl adenosine residues into RNA oligonucleotides. The benzoyl group remains stable during the synthesis cycle and is cleaved under standard ammonia deprotection conditions, ensuring high coupling efficiency and final product purity. The TheraPure™ grade of the derived phosphoramidite achieves ≥99% HPLC purity and tight impurity control (M-11 Impurity ≤0.01%; Single critical impurity ≤0.3%), specifications that are unattainable without the base-protected nucleoside precursor [1].

Oligonucleotide Synthesis RNA Therapeutics Phosphoramidite Chemistry

N6-Benzoyl-2'-O-methyl-adenosine Validated Applications


High-Purity 2'-O-Methyl-RNA Oligonucleotide Synthesis

This compound is the unequivocal precursor for manufacturing 5'-O-DMT-N6-benzoyl-2'-O-methyl-adenosine-3'-phosphoramidite, a key monomer for solid-phase synthesis of 2'-O-methyl-modified RNA oligonucleotides. The TheraPure™ grade of this building block, derived from N6-Benzoyl-2'-O-methyl-adenosine, achieves ≥99% HPLC purity with individual critical impurities ≤0.3% . Such high purity is essential for producing therapeutic oligonucleotides (antisense, siRNA, aptamers, gRNA) where even minor sequence impurities can compromise efficacy and safety. The 2'-O-methyl modification itself, once incorporated, confers nuclease resistance and slightly increased hybridization affinities compared to unmodified RNA . The benzoyl group is indispensable for achieving these purity standards, as it prevents exocyclic amine side reactions during synthesis and is cleanly removed during ammonia deprotection [1]. Researchers and manufacturers developing oligonucleotide-based therapeutics rely on this specific protected nucleoside to ensure high-yield, high-fidelity syntheses.

Concentrated DMSO Stock Solutions for Cell-Based Assays

The superior DMSO solubility of N6-Benzoyl-2'-O-methyl-adenosine (≥200 mg/mL) compared to 2'-O-methyl-adenosine (20-120 mg/mL) makes it the preferred compound for researchers conducting cell-based assays that require high-concentration stock solutions . This property is particularly advantageous in dose-response studies where minimizing the final DMSO concentration in cell culture media is critical to avoid vehicle toxicity. The ability to prepare concentrated stocks allows for the testing of a broader range of compound concentrations without exceeding the 0.1-0.5% DMSO threshold typically recommended for cell viability assays. Furthermore, the increased lipophilicity (LogP 0.417 vs. -0.52) suggests enhanced passive membrane permeability, increasing the likelihood that the compound will reach intracellular targets in cellular models without the need for specialized transfection or delivery agents . This makes it a valuable antimetabolite probe for studying nucleoside-related pathways, including cell cycle regulation and DNA damage responses .

Antiviral and Antitumor Mechanistic Studies with a Nucleoside Probe

N6-Benzoyl-2'-O-methyl-adenosine is utilized as a research reagent to investigate nucleoside metabolism and its perturbation in viral infections and cancer. Its dual modification (N6-benzoyl and 2'-O-methyl) creates a molecule with distinct physicochemical properties (LogP 0.417) that differentiate it from endogenous adenosine (LogP ≈ -1.0) and 2'-O-methyl-adenosine (LogP ≈ -0.5) [2]. This altered lipophilicity allows researchers to study how modifications to the adenosine scaffold affect cellular uptake, intracellular phosphorylation, and incorporation into nucleic acids or interference with nucleoside salvage pathways. The compound has demonstrated activity in models relevant to herpes simplex virus (HSV1/HSV2) replication inhibition and has shown effects on human breast cancer cell proliferation . The defined storage stability (powder at -20°C for 3 years; 4°C for 2 years) ensures that researchers can procure this reagent in bulk for long-term, reproducible studies without concerns about batch-to-batch degradation . Its use as an antimetabolite probe provides insights into the structural requirements for nucleoside analog activity, guiding medicinal chemistry optimization efforts.

Quote Request

Request a Quote for N6-Benzoyl-2'-O-methyl-adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.